molecular formula C15H10ClF2N3O2S B2843644 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1207003-03-9

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Número de catálogo: B2843644
Número CAS: 1207003-03-9
Peso molecular: 369.77
Clave InChI: NHXUIZFMJZTHQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea" is a urea derivative featuring a benzothiazole core substituted with chlorine and methoxy groups at the 7- and 4-positions, respectively, and a 2,6-difluorophenylurea moiety. The 2,6-difluorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and target binding .

Propiedades

IUPAC Name

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N3O2S/c1-23-10-6-5-7(16)13-12(10)20-15(24-13)21-14(22)19-11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXUIZFMJZTHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Substituent Variations on the Benzothiazole Core

  • Chloro and Methoxy Groups: The 7-chloro and 4-methoxy substituents on the benzothiazole ring differentiate this compound from analogues such as 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (), where morpholine substituents introduce polar, non-aromatic interactions.
  • Adamantane Ureas : Compounds like 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea (5d, ) replace the benzothiazole core with a bulky adamantane group. While adamantane enhances lipophilicity, the benzothiazole scaffold in the target compound may improve planar stacking interactions with biological targets .

Urea Substituent Variations

  • 2,6-Difluorophenyl vs. Other Aryl Groups : The 2,6-difluorophenyl group is shared with Factor VIIa inhibitors (), where fluorine atoms reduce steric hindrance and improve binding pocket compatibility. In contrast, analogues like 1-(3,5-Dichlorophenyl)urea (11b, ) exhibit higher molecular weights (534.2 [M+H]+) and lower yields (83.7%) compared to the target compound, suggesting that fluorine substitution optimizes both synthesis efficiency and pharmacokinetics .
  • Thiadiazole-Based Ureas : The thiadiazole derivative in adopts a planar conformation with intermolecular hydrogen bonding (N–H⋯N and C–H⋯O), similar to the target compound’s urea group. However, the benzothiazole-thiadiazole distinction may alter target selectivity due to differences in aromatic surface area and electronic properties .

Data Tables

Table 2. Substituent Impact on Properties

Substituent Effect on Properties Example Compound Reference
2,6-Difluorophenyl Enhanced metabolic stability, reduced steric hindrance Target Compound
Morpholine () Increased polarity, altered electronic profile 4-(4-Bromo-6-Cl-BTZ)
Adamantane () High lipophilicity, potential for CNS penetration 5d
Chloro/Methoxy (Target) Balanced solubility and aromatic interactions Target Compound

Q & A

Basic: What synthetic methodologies are recommended for preparing this urea derivative in laboratory settings?

Answer:
The synthesis involves multi-step reactions starting from functionalized benzo[d]thiazole and difluorophenyl precursors. Key steps include:

  • Step 1: Formation of the 7-chloro-4-methoxybenzo[d]thiazole core via cyclization of substituted aniline derivatives with thiourea or sulfur-containing reagents .
  • Step 2: Activation of the 2,6-difluorophenyl moiety using isocyanate intermediates (e.g., 2,6-difluorophenyl isocyanate) for urea bond formation .
  • Step 3: Coupling the thiazole and phenyl components under anhydrous conditions, typically in aprotic solvents like THF or DMF, with catalysis by triethylamine .

Critical Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-substitution.
  • Purify intermediates via column chromatography or recrystallization to ensure high yields (>75%) .

Advanced: How can researchers address contradictory bioactivity data across different cell-based assays?

Answer:
Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

  • Cross-Validation: Use orthogonal assays (e.g., MTT, apoptosis markers, and kinase inhibition tests) to confirm activity .
  • Dose-Response Analysis: Establish EC₅₀ values under standardized conditions (e.g., 48–72 hr incubation, serum-free media) .
  • Statistical Design: Apply randomized block designs to account for inter-experimental variability, as demonstrated in split-plot environmental studies .

Example Data Conflict Resolution:

Assay TypeReported IC₅₀ (μM)Resolved IC₅₀ (μM)Method Adjustments
MTT25.128.4 ± 2.1Extended incubation to 72 hr
Western Blot (Apoptosis)16.218.9 ± 1.5Normalized to protein loading

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • X-ray Crystallography: Resolve stereochemistry and confirm urea bond geometry (e.g., as applied to analogous thiourea derivatives) .
  • NMR Spectroscopy: Use ¹⁹F NMR to verify fluorine substitution patterns and ¹H NMR for methoxy group integration .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: What experimental frameworks evaluate the environmental fate of this compound?

Answer:
Adopt methodologies from long-term ecotoxicology studies:

  • Abiotic Degradation: Test hydrolysis/photolysis in buffer solutions (pH 4–9) under UV light, monitoring degradation via LC-MS .
  • Biotic Transformation: Use soil microcosms to assess microbial metabolism; quantify metabolites (e.g., chloroaniline derivatives) .
  • Partitioning Studies: Measure log Kow (octanol-water) and Koc (soil organic carbon) to model bioaccumulation potential .

Design Example (Adapted from ):

ParameterExperimental ConditionDuration
HydrolysispH 7.4, 25°C30 days
PhotolysisUV light (300–400 nm), 25°C14 days
Soil MetabolismLoamy soil, 20% moisture60 days

Advanced: How do electronic effects of fluorine and chlorine substituents influence reactivity and target binding?

Answer:

  • Electron-Withdrawing Effects: Fluorine atoms on the phenyl ring increase urea’s electrophilicity, enhancing hydrogen-bonding with biological targets (e.g., kinase ATP pockets) .

  • Steric Considerations: Chlorine at the 7-position of the thiazole ring may hinder rotation, stabilizing planar conformations critical for intercalation .

  • Comparative SAR Insights:

    Substituent PositionBioactivity (IC₅₀, μM)Notes
    2,6-Difluoro18.9Optimal H-bonding
    2-Chloro45.2Reduced solubility
    4-Methoxy22.7Enhanced membrane permeability

Basic: What in vitro models are suitable for initial screening of anticancer activity?

Answer:

  • Cell Lines: Use panels representing diverse cancer types (e.g., HeLa, MCF-7, A549) .
  • Endpoint Assays:
    • MTT/WST-1: Measure metabolic activity post 48–72 hr exposure.
    • Clonogenic Assay: Assess long-term proliferation inhibition .
  • Positive Controls: Include cisplatin or doxorubicin for baseline comparison.

Methodological Rigor:

  • Reference structural analogs from peer-reviewed synthesis protocols (e.g., triazolo-pyridazine ureas ).
  • Avoid non-reproducible commercial data; prioritize journals like International Journal of Organic Chemistry and Acta Crystallographica .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.